2-(4-Amino-2-hydroxyphenyl)acetic acid
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Overview
Description
2-(4-Amino-2-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of glycine, characterized by the presence of an amino group and a hydroxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino Acid Derivative Synthesis: One common method involves the reaction of 4-nitrophenylacetic acid with ammonia under reducing conditions to yield 2-(4-amino-2-hydroxyphenyl)acetic acid. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis of Esters: Another method involves the hydrolysis of esters derived from 4-nitrophenylacetic acid, followed by reduction of the nitro group to an amino group.
Industrial Production Methods
Industrial production typically involves large-scale synthesis using the above methods, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high-quality production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with various electrophiles, such as acyl chlorides, to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 2-(4-Formyl-2-hydroxyphenyl)acetic acid.
Reduction: 2-(4-Amino-2-hydroxyphenyl)ethanol.
Substitution: 2-(4-Acetamido-2-hydroxyphenyl)acetic acid.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Amino-2-hydroxyphenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways. It can serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 2-(4-Amino-2-hydroxyphenyl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. For example, its amino group can form hydrogen bonds with active sites of enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylglycine: Similar structure but lacks the amino group.
4-Aminophenylacetic acid: Similar structure but lacks the hydroxy group.
2-Amino-3-hydroxybenzoic acid: Similar functional groups but different ring structure.
Uniqueness
2-(4-Amino-2-hydroxyphenyl)acetic acid is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which allows for a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-(4-amino-2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,10H,3,9H2,(H,11,12) |
InChI Key |
PAPQHNMGXNRXMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)O)CC(=O)O |
Origin of Product |
United States |
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